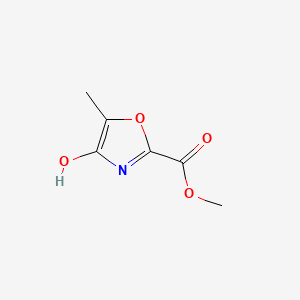

Methyl 4-hydroxy-5-methyloxazole-2-carboxylate

Description

Methyl 4-hydroxy-5-methyloxazole-2-carboxylate is an oxazole-derived ester featuring a hydroxyl group at the 4-position and a methyl group at the 5-position of the heterocyclic ring. The hydroxyl group enhances hydrogen-bonding capabilities, influencing its solubility and crystallinity compared to non-hydroxylated analogs .

Properties

IUPAC Name |

methyl 4-hydroxy-5-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-3-4(8)7-5(11-3)6(9)10-2/h8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYNEFCIDRTWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-5-methyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-3-methylbutanoic acid with diethyl oxalate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-methyloxazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-hydroxy-5-methyloxazole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-5-methyloxazole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Halogenated Analogs

Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate and Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate () are halogenated derivatives where the hydroxyl group is replaced with chlorine or bromine. For example, the chloro derivative is synthesized in 98% yield, suggesting high stability under reaction conditions, whereas the bromo analog achieves 95% yield . The absence of a hydroxyl group may also reduce solubility in polar solvents compared to the target compound.

Positional Isomers

Methyl 4-methyl-2-phenyloxazole-5-carboxylate (CAS 22260-83-9, ) shares the molecular formula C₁₂H₁₁NO₃ with the target compound but differs in substituent positions. Here, the methyl group is at the 4-position, and the phenyl group is at the 2-position. Such positional isomerism can drastically affect electronic properties and intermolecular interactions. For instance, the phenyl group at the 2-position may sterically hinder reactions at the ester moiety compared to the hydroxyl group at the 4-position in the target compound .

Oxazole vs. Benzoxazole Derivatives

Compounds like methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates () feature a benzene ring fused to the oxazole, increasing aromaticity and molecular rigidity. This structural difference enhances UV absorption and thermal stability but reduces solubility in non-polar solvents. Synthesis involves cyclization of Methyl-3-amino-4-hydroxybenzoate with aryl acids, contrasting with the target compound’s likely preparation via direct esterification or hydroxylation .

Carboxylic Acid Derivatives

5-Methyl-2-phenyloxazole-4-carboxylic acid (CAS 18735-74-5, ) and 2-Methyloxazole-5-carboxylic acid (CAS 1216012-87-1, ) lack the ester group, replacing it with a carboxylic acid. The similarity scores (0.75 and 0.71, respectively) indicate moderate structural overlap with the target compound, but functional group differences dominate their chemical behavior .

Structural and Functional Analysis

Hydrogen Bonding and Crystallinity

The hydroxyl group in Methyl 4-hydroxy-5-methyloxazole-2-carboxylate enables strong hydrogen bonds, as described in Etter’s graph-set analysis (). This contrasts with methyl or halogen substituents, which rely on weaker van der Waals interactions. Such differences influence crystal packing and melting points, though specific data for the target compound are unavailable .

Data Table: Key Structural Analogs

Biological Activity

Methyl 4-hydroxy-5-methyloxazole-2-carboxylate (CAS No. 1379247-69-4) is a compound of significant interest in biochemical research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. Its structure allows for various interactions with biological macromolecules, making it a useful scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The oxazole ring can participate in hydrogen bonding, influencing binding affinity and specificity toward various targets.

Key Mechanisms:

- Enzyme Modulation: The compound may act as a probe in biochemical assays, aiding in the study of enzyme mechanisms.

- Immunosuppressive Effects: Related compounds have shown immunosuppressive properties, suggesting potential applications in managing autoimmune conditions .

Antiproliferative Activity

Research has demonstrated that derivatives of oxazole compounds exhibit antiproliferative effects against various cancer cell lines. For instance, certain isoxazole derivatives have been reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), indicating their potential as immunomodulatory agents .

Table 1: Antiproliferative Activity of Oxazole Derivatives

| Compound | Cell Line Tested | IC50 (nM) | Activity Description |

|---|---|---|---|

| MM3 | A549 | 0.35 | Strong anti-proliferative |

| MM2 | Jurkat | 0.50 | Moderate suppression of lymphocyte proliferation |

| This compound | Various | TBD | Potential immunosuppressive effects |

Case Studies

- Immunosuppressive Properties : A study focused on the synthesis and evaluation of isoxazole derivatives found that compounds with structural similarities to this compound exhibited varying degrees of immunosuppressive activity. The most potent compounds were identified as having the ability to suppress lymphocyte proliferation significantly, suggesting therapeutic potential in autoimmune diseases .

- Antimicrobial Activity : Another investigation into related oxazole compounds revealed their effectiveness against bacterial biofilms, particularly Staphylococcus aureus. Compounds showed up to 79% inhibition of biofilm formation at specific concentrations, highlighting their potential as antimicrobial agents .

Research Findings

Recent studies have provided insights into the pharmacological profiles of this compound and its derivatives:

- Cytotoxicity Assessments : Preliminary evaluations indicated that while some derivatives exhibit strong cytotoxic effects against cancer cells, they maintain low toxicity in normal human cells, suggesting a favorable therapeutic index .

- Mechanistic Insights : The introduction of various substituents on the oxazole ring has been shown to modulate biological activity significantly. For example, modifications that enhance electron-donating properties have been linked to increased antiproliferative activity against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.